3-Azido-1-(3-chlorobenzyl)azetidine

Description

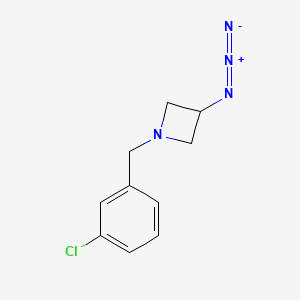

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-azido-1-[(3-chlorophenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c11-9-3-1-2-8(4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLNOEYQYKKURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=CC=C2)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Azido 1 3 Chlorobenzyl Azetidine

Transformations of the Benzyl Moiety

The 1-(3-chlorobenzyl) group attached to the azetidine nitrogen is a key structural feature that can undergo specific chemical transformations, primarily centered around its removal (debenzylation) to yield the corresponding N-unsubstituted or differently N-substituted azetidine. This deprotection step is often a crucial maneuver in multi-step synthetic sequences, allowing for the subsequent functionalization of the azetidine nitrogen.

The primary transformation of the 3-chlorobenzyl group is its cleavage from the azetidine nitrogen. This is typically achieved through hydrogenolysis, a reaction that involves the cleavage of a chemical bond by hydrogen.

Catalytic Hydrogenation

A common and effective method for the debenzylation of N-benzylamines is catalytic hydrogenation, frequently employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. organic-chemistry.orgnih.gov However, in the case of this compound, this reaction must be approached with careful consideration of the other functional groups present. The azide group is susceptible to reduction to an amine under standard hydrogenation conditions, and the chloro-substituent on the benzene (B151609) ring can also be removed (hydrodechlorination). nih.govthieme-connect.de

Achieving selective debenzylation without affecting the azide or chloro functionalities can be challenging. The choice of catalyst, solvent, and reaction conditions is critical. For instance, the use of certain catalytic systems has been shown to promote chemoselective debenzylation. One approach involves a synergistic catalytic system with Pd-C in the presence of an HCl donor like 1,1,2-trichloroethane, which can yield the amine hydrochloride directly. organic-chemistry.orgnih.gov The acidity of the medium can play a role in catalyst activity and selectivity. The addition of acids like acetic acid has been found to facilitate N-benzyl deprotection in some systems. nih.gov

Catalytic Transfer Hydrogenation

An alternative to using gaseous hydrogen is catalytic transfer hydrogenation (CTH). This method utilizes a hydrogen donor molecule, such as ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. CTH can sometimes offer better selectivity and milder reaction conditions compared to traditional catalytic hydrogenation. While specific applications to this compound are not extensively documented, CTH is a recognized method for N-debenzylation.

The following table summarizes potential transformations of the benzyl moiety based on general knowledge of related chemical reactions.

| Transformation | Reagents and Conditions | Product | Potential Side Reactions |

| Debenzylation | H₂, Pd/C, Solvent (e.g., EtOH, MeOH) | 3-Azidoazetidine | Reduction of azide to amine, Hydrodechlorination of the benzyl group |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C, Solvent (e.g., MeOH) | 3-Azidoazetidine | Reduction of azide to amine, Hydrodechlorination of the benzyl group |

| Oxidative Debenzylation | NaBrO₃, Na₂S₂O₄ | 3-Azidoazetidine | Oxidation of other functional groups |

Table 1: Potential Transformations of the Benzyl Moiety of this compound

It is important to note that the reactivity of the 3-chlorobenzyl group is intrinsically linked to the electronic nature of the substituents on the benzene ring. The presence of the chlorine atom, an electron-withdrawing group, can influence the rate of hydrogenolysis.

Further research and experimental validation are necessary to establish optimized and selective protocols for the transformation of the benzyl moiety in this compound, particularly for achieving debenzylation without affecting the sensitive azide and chloro functionalities. The development of such selective methods is crucial for the utility of this compound as a building block in medicinal chemistry and organic synthesis.

Derivatization and Structural Modification Strategies Utilizing 3 Azido 1 3 Chlorobenzyl Azetidine As a Building Block

Synthesis of Fused Heterocyclic Systems

The azide (B81097) functionality of 3-Azido-1-(3-chlorobenzyl)azetidine is a key handle for the construction of fused heterocyclic systems, primarily through cycloaddition reactions. mdpi.comresearchgate.net The Huisgen 1,3-dipolar cycloaddition between the azide and various alkynes is a powerful method for creating 1,2,3-triazole rings. organic-chemistry.org This reaction can be performed under thermal conditions, although this often requires elevated temperatures and may result in a mixture of regioisomers. organic-chemistry.org

A more controlled and widely used approach is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgnih.gov This reaction proceeds at room temperature, is tolerant of a wide range of functional groups, and selectively yields the 1,4-disubstituted triazole isomer. organic-chemistry.org By reacting this compound with a molecule containing a terminal alkyne, a new heterocyclic system containing both an azetidine (B1206935) and a triazole ring can be efficiently synthesized.

Furthermore, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative for the synthesis of these fused systems. magtech.com.cnnih.govwur.nl This reaction utilizes strained cyclooctynes, which readily react with azides at physiological conditions without the need for a toxic copper catalyst. nih.govnih.gov The reaction of this compound with a strained alkyne would lead to the formation of a fused azetidine-triazole structure. This method is particularly valuable for applications where the presence of a metal catalyst is undesirable. magtech.com.cnnih.gov

The resulting fused azetidine-triazole scaffolds can be further elaborated. For instance, intramolecular cyclization reactions can be envisioned, where a suitably positioned functional group on the triazole ring reacts with the azetidine nitrogen or a substituent on the chlorobenzyl group to form an additional ring, leading to more complex polycyclic systems. The reactivity of the azetidine ring itself, driven by its inherent ring strain, can also be exploited to construct fused systems. rsc.orgrsc.org For example, ring-expansion reactions or rearrangements could be triggered to form larger heterocyclic rings fused to the initial structure. bhu.ac.in

Preparation of Advanced Polyfunctionalized Scaffolds

The versatility of this compound extends to the preparation of advanced polyfunctionalized scaffolds through various synthetic strategies, including multicomponent reactions (MCRs). nih.govorganic-chemistry.orgtcichemicals.com MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govtcichemicals.com

The azide group of this compound can participate in Ugi or Passerini-type multicomponent reactions. For example, in an Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. By strategically designing the other components, the azide group from this compound can be incorporated into the final, highly functionalized product.

Beyond MCRs, the azide and the azetidine ring offer orthogonal handles for sequential functionalization. The azide can be selectively transformed through several pathways:

Reduction to an Amine: The azide can be reduced to a primary amine, which can then undergo a vast array of reactions, such as acylation, alkylation, sulfonylation, or condensation with carbonyl compounds to form imines. This introduces a new point of diversity for building complex scaffolds.

Staudinger Ligation: The azide can react with a phosphine (B1218219) to form an aza-ylide, which can then be trapped with an electrophile, such as an aldehyde or an isocyanate, in a Staudinger ligation. This allows for the introduction of a wide variety of substituents. rsc.org

[3+2] Cycloadditions: As previously mentioned, the azide readily participates in [3+2] cycloaddition reactions with alkynes to form triazoles. nih.govmdpi.com This "click" reaction is highly efficient and can be used to attach a wide range of molecular fragments to the azetidine core. medchemexpress.commdpi.comnih.gov

The azetidine ring itself can also be functionalized. The nitrogen atom is nucleophilic and can be further alkylated or acylated. The C-H bonds on the azetidine ring can also be targeted for functionalization through modern C-H activation strategies, although this is a more challenging transformation. rsc.org

The combination of these reactions allows for the creation of a library of diverse and complex polyfunctionalized scaffolds based on the this compound core.

Integration into Macrocycles or Supramolecular Assemblies

The bifunctional nature of this compound makes it a promising building block for the synthesis of macrocycles and the construction of supramolecular assemblies.

Macrocyclization can be achieved through several strategies. One approach involves a "click" reaction-based ring closure. A linear precursor containing both the 3-azidoazetidine moiety and a terminal alkyne can be cyclized via an intramolecular CuAAC or SPAAC reaction. The resulting macrocycle would contain both the azetidine and a triazole ring within its cyclic backbone.

Alternatively, the azide can be reduced to an amine, which can then participate in a macrocyclization reaction through amide bond formation or other ring-closing reactions. For example, a long-chain dicarboxylic acid could be reacted with the amine derived from this compound and another diamine to form a large macrocyclic polyamine.

The azetidine nitrogen can also serve as a point for macrocyclization. A dihaloalkane could react with two molecules of a derivative of this compound where the azide has been converted to another functional group, leading to the formation of a macrocycle containing two azetidine rings.

In the realm of supramolecular chemistry, the distinct functionalities of this compound can be used to direct the assembly of larger structures. The chlorobenzyl group can participate in aromatic stacking interactions, while the azetidine nitrogen and the azide (or its derivatives) can act as hydrogen bond donors or acceptors. These non-covalent interactions can drive the self-assembly of the molecules into well-defined supramolecular architectures, such as sheets, tubes, or cages. The ability to modify the azide group into a variety of other functionalities provides a powerful tool for tuning these intermolecular interactions and controlling the final supramolecular structure.

Application in Chemical Probe Development (Focus on synthetic methodology, not biological application)

The azide group is a key functional handle for the development of chemical probes due to its utility in bioorthogonal "click" chemistry. medchemexpress.comnih.govrsc.org The synthetic methodology for incorporating this compound into chemical probes leverages the robust and specific nature of the CuAAC and SPAAC reactions.

A common strategy involves the synthesis of a probe scaffold that contains a terminal alkyne. This alkyne-modified probe can then be "clicked" onto this compound. This modular approach allows for the late-stage introduction of the azetidine moiety, which can be advantageous for optimizing the properties of the final probe.

The synthesis of such probes would typically involve the following steps:

Synthesis of an Alkyne-Functionalized Reporter: A reporter molecule, such as a fluorophore, a biotin (B1667282) tag, or another signaling moiety, is chemically modified to include a terminal alkyne. This can be achieved through standard organic synthesis techniques, such as ether or amide bond formation with an alkyne-containing building block.

Click Reaction: The alkyne-functionalized reporter is then reacted with this compound under either CuAAC or SPAAC conditions.

CuAAC: This would involve treating a mixture of the two components with a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.gov

SPAAC: This would involve reacting the azide with a strained cyclooctyne (B158145) that has been incorporated into the reporter molecule. magtech.com.cnnih.gov This method avoids the use of a copper catalyst.

The resulting chemical probe would consist of the azetidine-containing core linked via a stable triazole to the reporter molecule. The chlorobenzyl group on the azetidine could serve as a point of interaction with a biological target or could be further modified to tune the probe's properties.

The versatility of this approach allows for the creation of a wide range of chemical probes with different reporter groups, all based on the same this compound core. This modularity is highly desirable in the development and optimization of chemical probes for various applications.

Computational and Theoretical Investigations of 3 Azido 1 3 Chlorobenzyl Azetidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Azido-1-(3-chlorobenzyl)azetidine, these calculations would provide insights into its electronic landscape and inherent reactivity.

The electronic structure of this compound is dictated by the interplay of its constituent functional groups: the azetidine (B1206935) ring, the azido (B1232118) group, and the 3-chlorobenzyl substituent.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are crucial for predicting chemical reactivity. In molecules containing an azide (B81097) group, the HOMO is often associated with the azide, indicating its nucleophilic character. The LUMO, representing the site for nucleophilic attack, would likely be distributed across the C-N bonds of the azetidine ring and the C-Cl bond of the chlorobenzyl group. The energy gap between the HOMO and LUMO would provide a measure of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. For this compound, regions of negative potential (red/yellow) would be expected around the nitrogen atoms of the azide group and the chlorine atom, indicating their propensity to interact with electrophiles. Positive potential (blue) would likely be concentrated around the hydrogen atoms and the carbon atoms of the azetidine ring, suggesting susceptibility to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Basis of Prediction |

|---|---|---|

| HOMO | Localized on the azido group | Studies on organic azides show HOMO localization on the N3 moiety. |

| LUMO | Distributed over the azetidine ring and C-Cl bond | Azetidinium ions are known to undergo ring-opening, and the C-Cl bond is a potential site for reduction. |

| MEP Negative Regions | Azide nitrogen atoms, chlorine atom | High electronegativity of these atoms leads to localized electron density. |

| MEP Positive Regions | Azetidine ring protons, benzylic protons | Electron-withdrawing groups increase the positive character of adjacent protons. |

Based on its electronic structure, the reactivity of this compound can be predicted. The azido group can participate in various reactions, including cycloadditions (e.g., with alkynes to form triazoles), reductions to amines, and rearrangements. The strained azetidine ring is susceptible to ring-opening reactions, particularly under acidic conditions or with strong nucleophiles. magtech.com.cnambeed.com The regioselectivity of such ring-opening is influenced by both electronic and steric factors. magtech.com.cn The 3-chlorobenzyl group can undergo reactions typical of benzyl (B1604629) halides, such as nucleophilic substitution at the benzylic carbon. Computational models can predict the activation barriers for these different reaction pathways, thereby identifying the most likely transformations under specific conditions. Recent research has demonstrated the use of computational modeling to predict reaction outcomes in the synthesis of azetidines, highlighting the power of these methods. mit.edu

Mechanistic Insights through Computational Modeling

Computational modeling serves as a powerful tool to elucidate reaction mechanisms at a molecular level, providing details that are often inaccessible through experimental means alone.

For any proposed reaction of this compound, computational methods can be employed to locate the transition state structures and calculate the associated activation energies (reaction barriers). For instance, in a potential ring-opening reaction, calculations would identify the geometry of the molecule at the highest point on the reaction coordinate, providing insights into the bond-breaking and bond-forming processes. Comparing the activation barriers for different possible pathways allows for the prediction of the major product. Computational studies on the ring-opening of other substituted azetidines have successfully elucidated the operative mechanisms. acs.org

Many reactions involving chiral molecules, or those that generate chiral centers, exhibit stereoselectivity. The 3-position of the azetidine ring in the title compound is a stereocenter. Computational modeling can be used to predict and rationalize the stereochemical outcome of reactions. By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, the preferred pathway can be identified. For example, in a nucleophilic addition to the azetidine ring, the facial selectivity of the attack would be determined by the relative energies of the transition states corresponding to attack from either face of the ring. Such computational approaches have been successfully applied to predict the stereoselectivities of reactions involving other chiral azetidines. researchgate.netuni-muenchen.de

Table 2: Application of Computational Modeling to Predict Reaction Mechanisms of this compound

| Mechanistic Aspect | Computational Approach | Predicted Outcome |

|---|---|---|

| Ring-Opening Regioselectivity | Comparison of transition state energies for nucleophilic attack at C2 vs. C4 | Preferential attack at the less sterically hindered position, influenced by the electronic nature of substituents. |

| Stereoselectivity of Functionalization | Calculation of diastereomeric transition state energies | Prediction of the major diastereomer formed in reactions at or adjacent to the stereocenter. |

| Azide Cycloaddition | Locating the transition state for the [3+2] cycloaddition with an alkyne | Determination of the activation barrier and the influence of substituents on the reaction rate. |

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time.

MD simulations of this compound would allow for the exploration of its conformational landscape. The flexibility of the molecule arises from the puckering of the azetidine ring and the rotation around the single bonds connecting the benzyl group to the nitrogen atom and the azido group to the ring. MD simulations can identify the most stable conformers and the energy barriers between them. Conformational studies on other azetidine derivatives have shown that the ring can adopt puckered structures and that the conformational preferences are influenced by the substituents. nih.govnih.gov Furthermore, if this molecule were to be studied in the context of biological systems, MD simulations could be used to model its interactions with a target protein, providing insights into its binding mode and affinity. Such simulations are routinely used in drug discovery to understand the behavior of small molecules in a biological environment. nih.gov

Theoretical Studies of Stability (e.g., Thermal and Kinetic Stability)

The stability of this compound is governed by several factors, including the inherent strain of the four-membered azetidine ring, the energetic nature of the azide group, and the electronic influence of the 3-chlorobenzyl substituent. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these contributions.

Thermal Stability:

The thermal stability of a molecule is fundamentally linked to the energy required to initiate its decomposition. For this compound, two primary points of thermal lability are the C-N bonds within the azetidine ring and the N-N bonds of the azido group.

Theoretical studies on similar energetic materials, such as dinitropyrazole derivatives, have shown that decomposition pathways are highly dependent on the molecular structure. mdpi.com For instance, the decomposition of 4-amino-3,5-dinitropyrazole is initiated by hydrogen transfer, a pathway influenced by the presence of an active N-H moiety. mdpi.com In contrast, the decomposition of its trimer is initiated by the rupture of carbon-nitrogen bonds. mdpi.com For this compound, computational models would likely predict that the initial decomposition step is the cleavage of the N-N₂ bond of the azide, a common pathway for organic azides, or the C-N bond of the strained azetidine ring.

Studies on benzimidazole (B57391) derivatives have shown that electron-withdrawing substituents, such as nitro groups, can decrease thermal stability. nih.gov The azido group is also strongly electron-withdrawing, suggesting it could lower the decomposition temperature of the azetidine scaffold. The 3-chlorobenzyl group, with its mild inductive electron-withdrawing effect, would also be factored into calculations of bond dissociation energies (BDE) to predict the weakest bond and most likely point of initial thermal collapse.

Kinetic Stability:

Kinetic stability relates to the rate of decomposition under specific conditions. Azetidines possess significant ring strain (approximately 26 kcal/mol), which can make them susceptible to ring-opening reactions, thereby lowering their kinetic stability. nih.govrsc.org Computational studies can model the energy barriers for such reactions.

Research on N-substituted aryl azetidines has revealed an acid-mediated intramolecular ring-opening decomposition pathway. nih.govnih.gov In these cases, protonation of the azetidine nitrogen can facilitate a nucleophilic attack from a pendant group, leading to ring cleavage. nih.gov For this compound, theoretical calculations could explore the likelihood of similar intramolecular rearrangements or ring-opening reactions, potentially initiated by protonation or interaction with other reactive species. The basicity of the azetidine nitrogen, which is influenced by the electronic effects of both the azido and 3-chlorobenzyl groups, would be a key parameter in these calculations. srce.hr

The table below illustrates the type of data that would be generated from a computational study on the stability of azetidine derivatives, based on findings from related compounds.

| Compound Analogue | Primary Decomposition Pathway | Calculated Activation Energy (kcal/mol) | Predicted Onset Decomposition Temp. (°C) | Reference Moiety |

|---|---|---|---|---|

| 1-Benzyl-azetidine | Ring Cleavage (C-N bond) | ~35-45 | >250 | Azetidine Ring |

| 3-Azido-propene | N₂ Extrusion | ~25-35 | ~180-220 | Azido Group |

| 4-Amino-3,5-dinitropyrazole (LLM-116) | H-transfer initiated ring opening | 28.5 | 183 | Energetic Heterocycle mdpi.com |

| Hypothetical: this compound | N₂ Extrusion from Azido Group | ~28-38 (Predicted) | ~200-240 (Predicted) | Target Compound |

Note: Data for analogues are illustrative and drawn from general knowledge of similar compound classes. The hypothetical data represents a plausible prediction from a dedicated computational study.

Computational Design of Novel Azetidine Derivatives

Computational chemistry is a powerful tool for the rational design of novel molecules with tailored properties. nih.gov Starting from the this compound scaffold, theoretical methods can be used to predict how structural modifications would impact stability, reactivity, and potential biological activity.

Methodology:

The process typically involves creating a virtual library of derivatives by systematically modifying different parts of the parent molecule. For instance, one could explore:

Substitution on the Benzyl Ring: Replacing the chlorine atom at the 3-position with various other substituents (e.g., -F, -CF₃, -OCH₃, -CN) to modulate electronic properties and steric bulk.

Modification of the Azido Group: Replacing the azido group with other functional groups (e.g., -NH₂, -OH, -F, -CN) to alter polarity, hydrogen bonding capability, and stability.

Alternative N-Substituents: Replacing the entire 3-chlorobenzyl group with other aryl or alkyl moieties to fine-tune solubility, lipophilicity, and target interactions.

For each designed analogue, quantum chemical calculations (like DFT) would be performed to compute a range of molecular descriptors. cuny.edu These can include:

Electronic Properties: HOMO-LUMO energy gap (related to chemical reactivity), dipole moment, and electrostatic potential maps (indicating regions of nucleophilic or electrophilic character).

Structural Properties: Bond lengths, bond angles, and conformational preferences.

Thermodynamic Properties: Heats of formation and Gibbs free energies to assess relative stabilities.

Applications in Drug Design:

Azetidines are valuable scaffolds in medicinal chemistry. nih.govresearchgate.net Computational design can be used to optimize derivatives of this compound for a specific biological target. For example, if the parent compound shows weak inhibitory activity against a particular enzyme, derivatives could be designed to improve binding affinity. This is often done using molecular docking simulations, where the designed molecules are computationally placed into the active site of the target protein to predict binding modes and estimate binding energies.

A study on azetidine-containing purine (B94841) analogs found that their fluorescent properties correlated with the Hammett inductive constants of substituents on the azetidine ring, demonstrating a clear structure-property relationship that can be exploited in computational design. nih.gov Similarly, by calculating key descriptors for a library of derivatives, a quantitative structure-activity relationship (QSAR) model could be developed to predict the biological activity of new, unsynthesized compounds.

The following interactive table provides a hypothetical example of how computational data could be used to screen a small library of designed derivatives based on the target scaffold.

| Derivative Modification (relative to parent) | Calculated HOMO-LUMO Gap (eV) | Predicted LogP | Predicted Stability Index | Potential Application Focus |

|---|---|---|---|---|

| Parent Compound | 4.5 | 3.2 | 1.00 | Baseline |

| Replace -Cl with -OCH₃ | 4.8 | 2.9 | 1.05 | Increased Polarity/Solubility |

| Replace -Cl with -CF₃ | 4.2 | 4.1 | 0.95 | Increased Lipophilicity/Binding |

| Replace -N₃ with -NH₂ | 5.1 | 2.5 | 1.50 | Improved Stability, H-Bond Donor |

| Replace -N₃ with -OH | 5.3 | 2.4 | 1.65 | Improved Stability, H-Bonding |

Note: The data in this table is hypothetical and for illustrative purposes, showing the type of comparative analysis used in computational drug design.

Despite a comprehensive search for scientific literature, no specific experimental data was found for the analytical and spectroscopic characterization of the chemical compound this compound. The search did not yield any published research detailing the Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray crystallography, or Infrared (IR) spectroscopy of this particular molecule.

Therefore, it is not possible to provide the detailed article with data tables and research findings as requested in the prompt. The available scientific literature does not appear to contain the specific information required to populate the outlined sections on advanced spectroscopic and analytical methodologies for this compound.

Advanced Spectroscopic and Analytical Methodologies for Research on 3 Azido 1 3 Chlorobenzyl Azetidine

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, GC)

Chromatographic techniques are indispensable in the research and development of novel chemical entities, providing robust methods for both the purification of synthesized compounds and the analysis of their purity. For a molecule such as 3-Azido-1-(3-chlorobenzyl)azetidine, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent the primary analytical tools. These methods are crucial for separating the target compound from starting materials, byproducts, and other impurities, ensuring a high degree of purity for subsequent spectroscopic and biological evaluation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis and purification of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Purification and Analysis Findings:

In a typical preparative HPLC purification of this compound, a C18 column is employed. The mobile phase often consists of a gradient of acetonitrile (B52724) in water, sometimes with a modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. The progress of the purification is monitored using a UV detector, typically at a wavelength where the chlorobenzyl chromophore exhibits strong absorbance (e.g., 254 nm).

For analytical purposes, a validated HPLC method can provide precise information on the purity of a sample. The retention time of the main peak corresponding to this compound is a key identifier, and the area of this peak relative to the total area of all peaks provides a quantitative measure of purity. A well-developed method can separate the desired product from closely related impurities, such as isomers or precursors from the synthesis.

Below are representative conditions for the analytical HPLC of this compound.

Table 1: Representative Analytical HPLC Parameters for this compound

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 8.5 minutes |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides not only retention time data for purity assessment but also mass fragmentation patterns that can confirm the identity of the compound. For this compound, GC analysis would require careful consideration of the compound's thermal stability, as the azido (B1232118) group can be prone to decomposition at elevated temperatures.

Analysis Findings:

A GC method for this compound would typically utilize a low to mid-polarity capillary column. The oven temperature would be programmed to start at a relatively low temperature and ramp up to ensure the separation of any volatile impurities before the elution of the target compound. The injector and detector temperatures would be optimized to ensure efficient volatilization without causing degradation.

The use of a flame ionization detector (FID) can provide quantitative purity data, while a mass spectrometer (MS) detector is invaluable for structural confirmation. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the compound and characteristic fragmentation patterns related to the chlorobenzyl and azidoazetidine moieties.

The following table outlines a plausible set of conditions for the GC-MS analysis of this compound.

Table 2: Representative GC-MS Analytical Parameters for this compound

| Parameter | Value |

| Instrument | Gas Chromatograph with Mass Spectrometer |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 m/z |

| Expected Retention Time | ~ 12.2 minutes |

Future Research Directions and Synthetic Prospects for 3 Azido 1 3 Chlorobenzyl Azetidine

Development of Novel and More Efficient Synthetic Routes

The advancement of synthetic chemistry continually seeks methodologies that are not only efficient but also environmentally conscious. Future research on the synthesis of 3-azido-1-(3-chlorobenzyl)azetidine and its derivatives could greatly benefit from the adoption of green chemistry principles and modern catalytic strategies.

Exploration of Sustainable and Green Chemistry Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org For the synthesis of azetidines, this can involve the use of environmentally benign solvents, minimizing waste, and improving energy efficiency. researchgate.net A promising future direction is the development of flow chemistry processes for the synthesis of azetidine (B1206935) derivatives. nih.govuniba.it Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better control over reaction parameters, and the potential for automation. researchgate.net The use of sustainable solvents like cyclopentyl methyl ether (CPME) in these flow processes further contributes to the green credentials of the synthesis. researchgate.netnih.gov

| Green Chemistry Principle | Application in Azetidine Synthesis | Potential Benefit for this compound Synthesis |

| Waste Prevention | Utilizing high-yield reactions and atom-economical transformations. | Reduced formation of byproducts, leading to a cleaner reaction profile and less downstream purification. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like CPME. researchgate.netnih.gov | Minimized environmental and health impacts associated with solvent use and disposal. |

| Energy Efficiency | Employing reactions that proceed at ambient temperature and pressure, or using efficient heating methods like microwave irradiation. | Lower energy consumption and reduced carbon footprint of the synthetic process. |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric quantities. | Increased efficiency, reduced waste, and the possibility of developing enantioselective syntheses. |

Photocatalytic and Electrocatalytic Methodologies

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of strained ring systems like azetidines under mild conditions. chemrxiv.orgnih.gov The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a direct route to functionalized azetidines. nih.govrsc.org Future research could focus on developing an intermolecular photocatalytic strategy for the synthesis of the 3-azido-azetidine core, potentially using a suitable photosensitizer to facilitate the reaction between an azide-containing alkene and an appropriate imine precursor. chemrxiv.orgacs.org

Electrocatalysis offers another avenue for the development of novel synthetic routes. By using electricity as a "reagent," electrochemical methods can often avoid the use of harsh chemical oxidants or reductants, contributing to a more sustainable process. The application of electrocatalysis to the synthesis of azetidines is a relatively unexplored area that holds significant potential for future investigation.

Exploration of Underexplored Reactivity Pathways

The reactivity of this compound is largely dictated by the interplay between the strained azetidine ring and the energetic azido (B1232118) group. rsc.orgresearchwithrutgers.comresearchgate.net While the individual reactivities of azetidines and organic azides are well-documented, the combined reactivity of this specific scaffold presents opportunities for discovering novel transformations. researchgate.net

Future work could investigate the strain-driven ring-opening reactions of the azetidine core under various conditions. rsc.orgresearchwithrutgers.comresearchgate.net For instance, treatment with nucleophiles or electrophiles could lead to the formation of diverse and functionalized acyclic amine derivatives. Furthermore, the reactivity of the azido group can be harnessed in various ways beyond the common click chemistry. For example, its reduction to an amine would provide access to 3-aminoazetidine derivatives, while its participation in Staudinger reactions or reactions with phosphines could lead to other valuable intermediates.

Leveraging the Azido Group for Advanced Materials and Polymer Chemistry (Focus on materials synthesis, not properties)

The azido group is a key functional handle for the synthesis of advanced materials and polymers, primarily through the highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.comresearchgate.net The presence of the azido group in this compound makes it an attractive monomer for the synthesis of novel polymers.

Future research could focus on the polymerization of this monomer, or its derivatives, to create polymers with pendant azetidine rings. Such polymers could be synthesized via step-growth polymerization by reacting a bifunctional alkyne-containing monomer with this compound. Another approach would be to first synthesize a polymer with pendant alkyne groups and then graft the azido-azetidine onto the polymer backbone using CuAAC. rsc.org The resulting materials would possess a high density of azetidine units, which could be further functionalized to tune the material's properties. The strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained cyclooctyne (B158145) could also be employed for the synthesis of these materials under copper-free conditions. mcmaster.ca

| Polymerization Strategy | Description | Potential Outcome |

| Step-Growth Polymerization | Reaction of this compound with a difunctional alkyne monomer. | Linear polymers with alternating azetidine and triazole units in the backbone. |

| Post-Polymerization Modification | Grafting of this compound onto a pre-formed polymer with pendant alkyne groups. | Polymers with pendant azetidine functionalities. |

| Ring-Opening Polymerization | While less direct for this specific monomer, future derivatives could be designed to undergo ring-opening polymerization of the azetidine ring. | Polyamines with a repeating unit derived from the azetidine monomer. |

Designing Complex Architectures through Cascade and Multi-Component Reactions

Cascade and multi-component reactions (MCRs) are powerful strategies for the rapid construction of complex molecular architectures from simple starting materials. pageplace.de The unique reactivity of this compound makes it an ideal candidate for the design of novel cascade and MCRs.

For instance, a cascade reaction could be initiated by the reaction of the azido group, which then triggers a subsequent transformation involving the azetidine ring. An example could be an intramolecular [3+2] cycloaddition between the azide (B81097) and a suitably positioned alkene or alkyne within the same molecule, leading to the formation of a bicyclic system. MCRs involving the azido-azetidine, an alkyne, and a third component could also be envisioned to generate highly complex and diverse molecular scaffolds in a single step.

Methodologies for Site-Selective Functionalization of the Azetidine Ring

The development of methodologies for the site-selective functionalization of the azetidine ring is crucial for expanding the synthetic utility of this compound. lookchem.comresearchgate.net While the 3-position is already functionalized with an azido group, the other positions on the ring, particularly the C2 and C4 positions, could be targets for further elaboration.

Directed metalation-trapping strategies, where the nitrogen atom of the azetidine ring directs a metalating agent to an adjacent C-H bond, could be a viable approach for the functionalization of the C2 position. lookchem.com Subsequent trapping with an electrophile would introduce a new substituent at this position. The development of radical-based C-H functionalization methods could also provide access to previously inaccessible derivatives. rsc.org Furthermore, regioselective ring-opening of the azetidine followed by recyclization could be a strategy to introduce functionality at different positions of the ring. nih.gov

| Position | Functionalization Strategy | Potential Reagents |

| C2 | Directed ortho-Metalation | n-Butyllithium, followed by an electrophile (e.g., an aldehyde, ketone, or alkyl halide). lookchem.com |

| C4 | Ring-opening/Recyclization | Lewis acid-catalyzed ring opening with a nucleophile, followed by intramolecular cyclization. nih.gov |

| N1 | N-Dealkylation/Re-functionalization | Catalytic hydrogenation to remove the 3-chlorobenzyl group, followed by reaction with a different electrophile. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Azido-1-(3-chlorobenzyl)azetidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of azetidine derivatives often involves nucleophilic substitution or cyclization reactions. For example, 3-chloro-N-(3-chlorobenzyl)aniline analogs are synthesized via alkylation of azetidine precursors under anhydrous conditions with catalysts like KCO . Optimization strategies include:

- Temperature Control : Reactions performed at 0–5°C reduce side-product formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound with >90% purity. Reported yields for similar azetidine derivatives range from 65–85% .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., azido group at C3, benzyl substitution at N1). Key signals include azido protons (δ 3.5–4.0 ppm) and aromatic protons from the 3-chlorobenzyl group (δ 7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHClN: theoretical 227.0463, observed 227.0465).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity (>98%) and detects impurities like unreacted azide precursors .

Q. What safety protocols are essential when handling azido-containing compounds like this compound?

- Methodological Answer :

- Explosivity Risk : Azides are shock-sensitive. Store at −20°C in amber vials, avoid grinding, and use blast shields during synthesis.

- Toxicity : Use fume hoods and PPE (gloves, lab coat) to prevent inhalation or skin contact. LC-MS analysis of degradation products (e.g., HN) is recommended post-synthesis .

Advanced Research Questions

Q. How can computational methods predict the reactivity and selectivity of this compound in click chemistry applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates transition-state energies for azide-alkyne cycloadditions. For example, substituents on the benzyl group influence electronic effects, altering reaction rates (ΔG ranges: 15–25 kcal/mol) .

- Molecular Docking : Models interactions with biological targets (e.g., enzymes). The 3-chlorobenzyl group enhances hydrophobic binding in enzyme active sites (docking scores: −8.2 to −9.5 kcal/mol) .

Q. What experimental strategies resolve contradictions in biological activity data for azetidine derivatives?

- Methodological Answer :

- Dose-Response Studies : Test compound efficacy across concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation (t < 30 min) explains inconsistent in vivo/in vitro results .

- Control Experiments : Compare with structurally related analogs (e.g., 3-azido-1-benzylazetidine) to isolate the role of the 3-chloro substituent .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodological Answer :

- Chiral Phosphoric Acids (CPAs) : Catalyze desymmetrization of azetidine precursors. For example, (R)-TRIP (20 mol%) in toluene at −40°C yields enantiomeric excess (ee) >90% .

- Kinetic Resolution : Use lipases (e.g., CAL-B) to hydrolyze racemic mixtures, isolating the desired enantiomer (ee 85–95%) .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.